molecular formula C10H8BrNO B8412216 3-(Bromomethyl)isoquinolin-1(2H)-one

3-(Bromomethyl)isoquinolin-1(2H)-one

Cat. No.: B8412216
M. Wt: 238.08 g/mol
InChI Key: HWBHHWGYUWXPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)isoquinolin-1(2H)-one is a versatile brominated heterocyclic building block of significant interest in organic and medicinal chemistry research. This compound features an electrophilic bromomethyl group at the 3-position of the isoquinolinone scaffold, making it a highly valuable intermediate for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions . The isoquinolin-1(2H)-one core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities . This reagent is particularly valuable for constructing diverse 3-substituted isoquinolinone libraries, which are important scaffolds in the development of potential therapeutic agents . Research into analogous 3-acyl isoquinolin-1(2H)-one derivatives has revealed potent anti-tumor activities, with specific compounds demonstrating the ability to induce G2 phase cell cycle arrest and promote apoptosis in cancer cell lines through modulation of CDK1 protein expression and activation of caspase pathways . Furthermore, structurally related isoquinolinone compounds have been investigated as inhibitors of protein-protein interactions, including as potent small-molecule inhibitors of the MDM2-p53 interaction, highlighting the therapeutic potential of this chemical class in oncology research . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(bromomethyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13)

InChI Key

HWBHHWGYUWXPRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)CBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential biological activities, making it a candidate for drug development. Several studies have explored its effects on various biological targets:

  • Anticancer Activity : Research indicates that derivatives of isoquinolinones exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting the proliferation of human cancer cells, such as breast and prostate cancer lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Isoquinolinone derivatives have been reported to possess antimicrobial activity against a range of pathogens. Studies demonstrate that these compounds can inhibit bacterial growth, suggesting their potential use as antibacterial agents.
  • Anti-inflammatory Effects : Compounds related to 3-(Bromomethyl)isoquinolin-1(2H)-one have shown the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Isoquinolinones : It can be utilized in various synthetic pathways to produce substituted isoquinolinones. For example, it can undergo nucleophilic substitution reactions to yield novel derivatives that may possess enhanced biological activities .
  • Mannich Reactions : The compound can participate in Mannich-type reactions, leading to the formation of more complex molecules. This reaction pathway has been explored for synthesizing 1-substituted isoquinolinones under mild conditions .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

  • Study on Anticancer Properties : A study focusing on isoquinolinone derivatives highlighted their efficacy against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against various bacterial strains, indicating considerable antimicrobial activity.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

Comparison with Similar Compounds

Comparison with Similar Isoquinolin-1(2H)-one Derivatives

Structural and Functional Variations

The biological and chemical properties of isoquinolin-1(2H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Key Features Biological Activity/Synthetic Utility Reference(s)
3-(Bromomethyl)isoquinolin-1(2H)-one Bromomethyl (-CH2Br) at C3 Reactive intermediate for N-alkylation; used in synthesizing rosettacin derivatives . Primarily a synthetic building block
3-(3-Bromobenzyl)isoquinolin-1(2H)-one 3-Bromobenzyl at C3 Crystal structure reveals trans geometry (N–C2–C10–C11 torsion angle: -178.69°) and intermolecular N–H⋯O hydrogen bonding . Not explicitly reported; structural studies
6-Bromo-3-methylisoquinolin-1(2H)-one Bromine at C6, methyl at C3 Molecular weight: 238.08 g/mol; SMILES: CC1(C)Cc2cc(ccc2C(N1)=O)[Br]. Used as a building block in medicinal chemistry . Anticancer potential (NCI-60 screening)
3-Aminoisoquinolin-1(2H)-one Amino (-NH2) at C3 Exhibits neurite outgrowth promotion at sub-μM concentrations; potential for neurodegenerative therapy . Neurotrophic modulation
2-Aryl-8-hydroxyisoquinolin-1(2H)-one Aryl at C2, hydroxy at C8 Novel EGFR inhibitors (e.g., IC50 < 1 μM against A431 cells); scaffold hopping strategy for kinase inhibition . Antiproliferative activity
3-Acylisoquinolin-1(2H)-one Acyl group at C3 Induces G2 phase arrest and pyroptosis in breast cancer cells (e.g., compound 3a in PLOS ONE study) . Apoptosis and pyroptosis activation

Crystallographic and Physicochemical Properties

  • 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: Triclinic crystal system (space group P1) with α = 88.698°, β = 83.829°, and intermolecular N–H⋯O bonds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)isoquinolin-1(2H)-one, and how are reaction conditions optimized?

  • Methodology : A typical synthesis involves ammonolysis of a brominated precursor. For example, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one is synthesized by refluxing 3-(3′-bromobenzyl)isocoumarin in 2-ethoxyethanol saturated with ammonia gas, followed by purification via column chromatography (50% ethyl acetate/petroleum ether) . Reaction optimization includes controlling reflux time (2 hours), solvent choice (to enhance solubility), and monitoring via TLC. Yield improvements (e.g., 61%) are achieved by adjusting ammonia concentration and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential. For instance, 1H^1H and 13C^{13}C NMR (700 MHz, CDCl3_3) resolve signals for the bromomethyl group (δ ~4.5 ppm for CH2_2) and aromatic protons (δ 6.8–8.2 ppm) . X-ray crystallography provides structural validation, confirming bond angles (e.g., N–C2_2–C10_10: 113.15°) and hydrogen-bonding patterns (N–H⋯O) in the crystal lattice . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 314.18 for C16_{16}H12_{12}BrNO) .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions or functionalization?

  • Mechanistic Insight : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura couplings). For example, analogous compounds undergo palladium-catalyzed reactions with arylboronic acids to form biaryl derivatives, leveraging the C–Br bond’s polarization . Optimization requires inert atmospheres (N2_2/Ar), catalysts (Pd(PPh3_3)4_4), and solvents (DMF/THF) to prevent premature hydrolysis .

Q. What structural insights from X-ray crystallography guide the design of bioactive derivatives?

  • Structural Analysis : Crystal structures reveal non-planar ring systems (interplanar angle: 75.95°) and trans-geometry at N–C2_2–C10_10-C11_11, which influence molecular docking. Hydrogen bonds (N–H⋯O) stabilize the lattice, suggesting strategies to enhance solubility via substituent engineering (e.g., introducing polar groups at C4) .

Q. How can contradictory data in anticancer activity assays be resolved?

  • Data Analysis : Contradictions arise from substituent effects. For example, 3-(thiazol-2-ylamino) derivatives show high potency (avg. lgGI50_{50} = -5.18) against breast cancer (MDA-MB-468), while C4-acceptor groups reduce activity. Resolve discrepancies via structure-activity relationship (SAR) studies:

  • Compare logP values (lipophilicity) and steric maps using DFT calculations .
  • Validate using dose-response curves across NCI-60 cell lines, prioritizing compounds with selectivity indices >10 .

Q. What strategies improve the selectivity of this compound derivatives in targeted therapies?

  • Methodology :

  • Bioisosteric Replacement : Substitute bromomethyl with trifluoromethyl to enhance metabolic stability while retaining electrophilicity .
  • Prodrug Design : Mask the bromomethyl group with enzymatically cleavable moieties (e.g., esterase-sensitive linkers) to limit off-target effects .
  • Computational Screening : Use molecular dynamics to predict binding affinities to targets like PARP1 or BRD9, guided by crystallographic data .

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